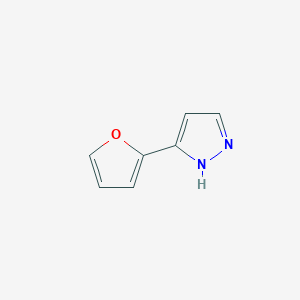
3-(furan-2-yl)-1H-pyrazole
Description
3-(furan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(furan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTWJTDNZKWQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356009 | |
| Record name | 3-(furan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32332-98-2 | |
| Record name | 3-(furan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-(furan-2-yl)-1H-pyrazole derivatives?
A1: These compounds feature a pyrazole ring core with a furan ring substituted at the 3-position. The presence of both nitrogen atoms in the pyrazole ring and the oxygen atom in the furan ring offers multiple sites for potential hydrogen bonding interactions. For instance, 3(5)-(4-(benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole, a specific derivative, exhibits intermolecular N—H…N hydrogen bonds leading to dimer formation. []
Q2: How are this compound derivatives synthesized?
A2: One common synthetic approach involves reacting a β-diketone with hydrazine hydrate. This reaction yields the desired pyrazole ring system with the furan substituent already in place. This method was successfully employed to synthesize 3(5)-(4-(benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole. [] Another approach involves a 1,3-dipolar cycloaddition reaction between a chalcone bearing the furan-2-yl group and an azomethine ylide. This reaction leads to spirocyclic 2-oxindole derivatives tethered to a hexahydropyrrolizine moiety through a 2’-(this compound-4-carbonyl) linker. []
Q3: What analytical techniques are used to characterize this compound derivatives?
A3: Several analytical techniques are employed for structural confirmation. Elemental analysis provides the elemental composition of the synthesized compound. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, provides detailed information about the hydrogen atom environments within the molecule, confirming its structure. Electrospray ionization mass spectrometry (ESI-MS) determines the molecular weight and can also reveal information about fragmentation patterns and potential adduct formation, such as the dimers observed in 3(5)-(4-(benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole due to hydrogen bonding. []
Q4: What are the potential applications of this compound derivatives?
A4: While specific applications depend on the exact structure and substituents present, these compounds hold promise in various fields. The presence of nitrogen and oxygen atoms makes them suitable for coordination chemistry and the development of metal complexes. Their ability to form hydrogen bonds suggests potential applications in materials science, for instance, as building blocks for supramolecular assemblies or as components in functional materials. Furthermore, their structural similarity to known bioactive compounds makes them attractive targets for medicinal chemistry research, particularly in the development of novel antimicrobial agents. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


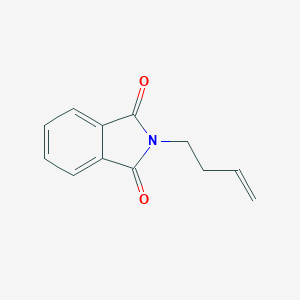
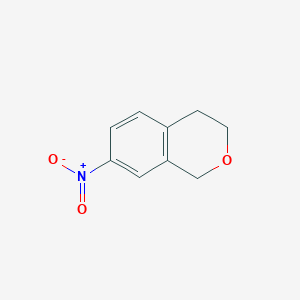
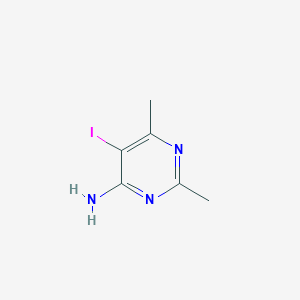
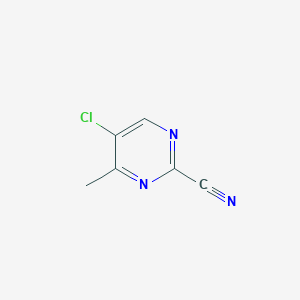
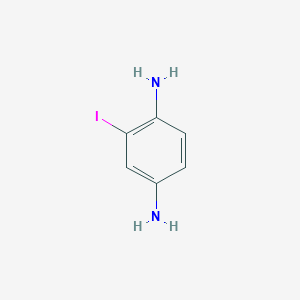
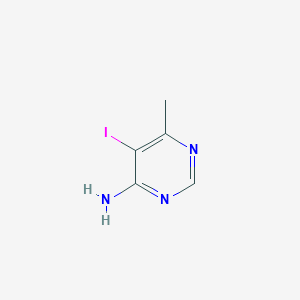

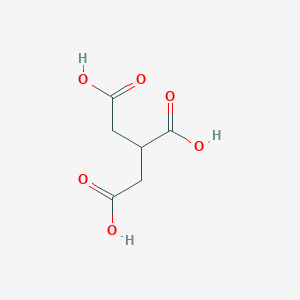
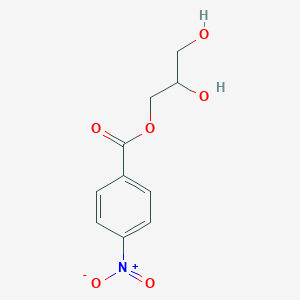
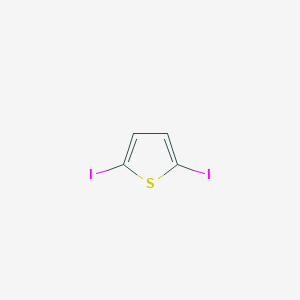
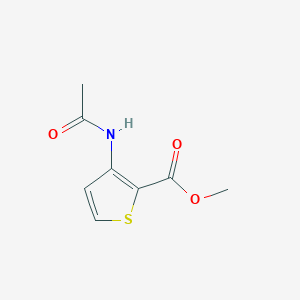
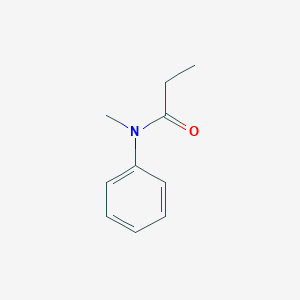

![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)
